![molecular formula C24H28FN3O B5024893 N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5024893.png)
N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide, also known as FPBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the brain and other tissues. This compound has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in the regulation of dopamine and other neurotransmitters. This compound has also been found to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cell proliferation, and the reduction of oxidative stress. This compound has also been found to increase the expression of certain genes involved in neuroprotection and cell survival.
实验室实验的优点和局限性
One advantage of using N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted modulation of cellular processes. However, one limitation is the lack of understanding of the exact mechanism of action, which makes it difficult to predict the effects of this compound on different cell types and systems.
未来方向
Future research on N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in different disease models. Additionally, studies could investigate the safety and toxicity of this compound in animals and humans, as well as its pharmacokinetics and pharmacodynamics. Finally, research could also explore the potential of this compound as a tool for studying the role of specific enzymes and receptors in cellular processes.
合成方法
N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with 1-(1H-indol-2-ylmethyl)-4-piperidinone, followed by the reduction of the resulting intermediate with sodium borohydride and acetic acid. The final product is obtained through the reaction of the intermediate with propanoyl chloride.
科学研究应用
N-(4-fluorobenzyl)-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and addiction. This compound has been shown to have anti-tumor activity in vitro and in vivo, as well as neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c25-21-8-5-19(6-9-21)16-26-24(29)10-7-18-11-13-28(14-12-18)17-22-15-20-3-1-2-4-23(20)27-22/h1-6,8-9,15,18,27H,7,10-14,16-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSWKVDSGTNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)CC3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5024831.png)
![1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5024838.png)
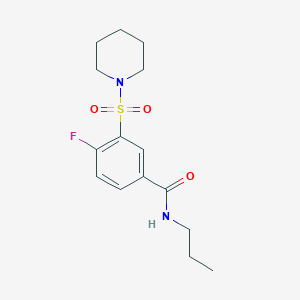
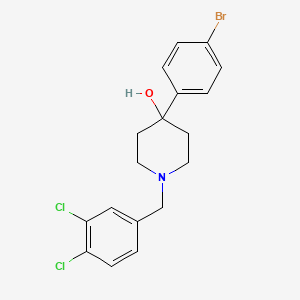
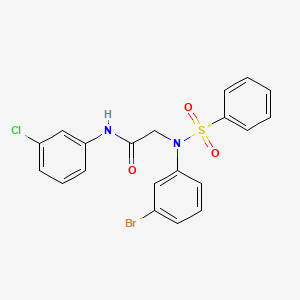
![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
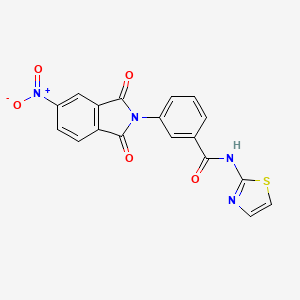
![3-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5024875.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5024890.png)
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)
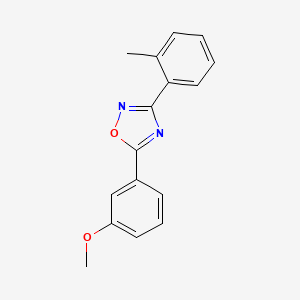
![8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)